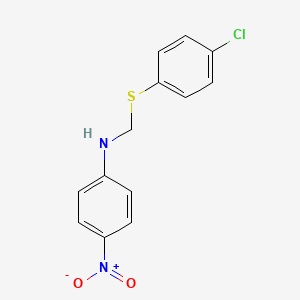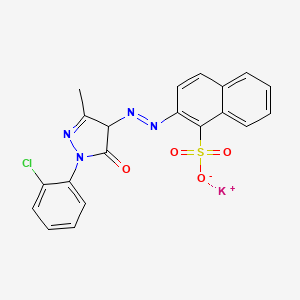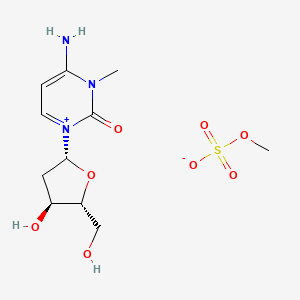
ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- is a complex organic compound characterized by the presence of an aniline group substituted with a p-chlorophenylthiomethyl group and a p-nitro group
Métodos De Preparación
The synthesis of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- involves several steps. One common method includes the reaction of p-chlorophenylthiomethyl chloride with aniline in the presence of a base to form the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Aplicaciones Científicas De Investigación
ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- can be compared with similar compounds such as:
Carbophenothion: Both compounds contain a p-chlorophenylthiomethyl group, but carbophenothion is primarily used as an insecticide.
Phenyl-mercaptomethane-sulfonamide: This compound shares structural similarities but differs in its functional groups and applications.
The uniqueness of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6631-87-4 |
|---|---|
Fórmula molecular |
C13H11ClN2O2S |
Peso molecular |
294.76 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)sulfanylmethyl]-4-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-1-7-13(8-2-10)19-9-15-11-3-5-12(6-4-11)16(17)18/h1-8,15H,9H2 |
Clave InChI |
OWRLOGVOPJWMPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)





![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)

![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)




